molecular formula C14H16ClN3O4 B051642 Gly-Gly-7-amido-4-methylcoumarin CAS No. 191723-65-6

Gly-Gly-7-amido-4-methylcoumarin

Cat. No.: B051642
CAS No.: 191723-65-6
M. Wt: 325.75 g/mol
InChI Key: ZRGZRZYKKHAMID-UHFFFAOYSA-N
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Description

Gly-Gly-7-amido-4-methylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClN3O4 and its molecular weight is 325.75 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

H-Gly-Gly-AMC.HCl, also known as Gly-Gly-7-amido-4-methylcoumarin, primarily targets the enzyme thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

The compound acts as a fluorogenic substrate for thrombin . When cleaved by thrombin, it releases a fluorophore, 7-Amino-4-methylcoumarin (AMC), which can be excited by light at 390 nm to produce fluorescence at approximately 460 nm . This fluorescence can be measured to monitor the rate of thrombin generation .

Biochemical Pathways

The compound is involved in the thrombin generation pathway . Thrombin generation is a key process in coagulation that determines the extent of a hemostatic plug or a thrombotic process . The use of H-Gly-Gly-AMC.HCl allows for the continuous registration of thrombin generation under in vitro conditions .

Result of Action

The cleavage of H-Gly-Gly-AMC.HCl by thrombin and the subsequent release of AMC allows for the real-time monitoring of thrombin generation . This can provide valuable information about a patient’s coagulation status, helping to identify if they are at risk of clotting or bleeding .

Action Environment

The action of H-Gly-Gly-AMC.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the enzymatic cleavage of the compound by thrombin. Furthermore, the presence of other plasma proteins can interfere with the assay, potentially affecting the accuracy of the thrombin generation measurement .

Biochemical Analysis

Biochemical Properties

H-Gly-Gly-AMC.HCl is used to characterize a range of bacterial proteolytic enzymes . The compound interacts with these enzymes, which cleave the peptide bond to release the fluorophore 7-amino-4-methylcoumarin (AMC). The released AMC can then be excited by light at 390 nm to produce fluorescence at approximately 460 nm , providing a quantifiable signal that indicates the activity of the enzyme .

Cellular Effects

In cellular processes, H-Gly-Gly-AMC.HCl serves as a substrate for thrombin generation assays, which are widely used methods for analyzing the status of the blood coagulation system . The rate of thrombin generation, indicated by the rate of AMC release, can help determine if patients are at risk of clotting or bleeding .

Molecular Mechanism

The molecular mechanism of H-Gly-Gly-AMC.HCl involves its interaction with specific enzymes. When used in thrombin generation assays, the compound is cleaved by thrombin to release the AMC fluorophore . This cleavage event is a key part of the assay’s mechanism, allowing the continuous monitoring of thrombin generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Gly-AMC.HCl can change over time. For instance, in thrombin generation assays, the thrombin generation curve (TGC) is usually bell-shaped with a single peak, but there can be exceptions . The rate of AMC release, and thus the shape of the TGC, can vary depending on factors such as the concentration of thrombin and the specific conditions of the assay .

Metabolic Pathways

H-Gly-Gly-AMC.HCl is involved in the metabolic pathway of thrombin generation . Thrombin, an enzyme in the blood coagulation pathway, cleaves the compound to release the AMC fluorophore .

Subcellular Localization

The subcellular localization of H-Gly-Gly-AMC.HCl is likely to depend on the localization of the enzymes it interacts with. For instance, in the case of thrombin, this would be in areas of the cell involved in coagulation processes .

Properties

IUPAC Name

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGZRZYKKHAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647378
Record name Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191723-65-6
Record name Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191723-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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